
1,4-Dibromo-2,3-difluorobenzene
Overview
Description
1,4-Dibromo-2,3-difluorobenzene is an organic compound with the molecular formula C6H2Br2F2. It is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted at the 1,4 and 2,3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,3-difluorobenzene using bromine in the presence of a catalyst. The reaction is typically carried out under controlled temperature conditions to ensure the selective substitution of bromine atoms at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions with arylboronic acids to form fluorinated para-terphenyls.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in the presence of solvents like tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Organic Synthesis
Versatile Building Block
1,4-Dibromo-2,3-difluorobenzene serves as a crucial building block in the synthesis of complex organic molecules. It is particularly effective in cross-coupling reactions such as Suzuki coupling, Stille coupling, and Heck reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, essential for creating diverse organic compounds .
Case Study: Synthesis of Specialty Chemicals
In a study focusing on the synthesis of specialty chemicals, researchers utilized this compound to introduce functional groups into organic molecules. This approach allowed for the development of compounds with tailored properties for specific applications in various industries .
Pharmaceutical Development
Role in Drug Discovery
The compound plays a significant role in pharmaceutical development by serving as a precursor for brominated and fluorinated compounds. These modifications can enhance drug efficacy and selectivity. For instance, its derivatives are often explored for their biological activity against various diseases .
Example: Development of Anticancer Agents
Research has demonstrated that incorporating this compound into drug formulations can lead to improved anticancer agents. The presence of bromine and fluorine atoms contributes to the pharmacokinetic properties of these agents, making them more effective in targeting cancer cells .
Material Science
Advanced Materials
In material science, this compound is used to formulate advanced materials such as polymers and coatings. Its unique electronic and thermal properties enhance the performance of these materials in applications ranging from electronics to protective coatings .
Case Study: Photovoltaic Materials
A notable application is in the development of photovoltaic materials where the incorporation of fluorinated compounds has been shown to improve performance metrics significantly. The structural modifications facilitated by this compound contribute to better charge transport properties in organic solar cells .
Environmental Studies
Behavior and Degradation Studies
Researchers utilize this compound to study the behavior and degradation of halogenated compounds in environmental settings. Understanding its environmental impact is crucial for assessing ecological risks associated with halogenated substances .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound is employed as a standard reference material in various analytical methods. Its use helps ensure accuracy and reliability in chemical analyses across laboratories .
Summary Table of Applications
Application Area | Description | Notable Case Studies/Examples |
---|---|---|
Organic Synthesis | Building block for complex organic molecules; used in cross-coupling reactions | Synthesis of specialty chemicals |
Pharmaceuticals | Precursor for brominated/fluorinated compounds enhancing drug efficacy | Development of anticancer agents |
Material Science | Formulation of advanced materials (polymers/coatings) | Improved performance in photovoltaic materials |
Environmental Studies | Studying behavior/degradation of halogenated compounds | Ecological impact assessments |
Analytical Chemistry | Standard reference material for accuracy in chemical analyses | Ensuring reliability across various analytical methods |
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,3-difluorobenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the elimination of a proton to restore aromaticity . This mechanism is crucial for its reactivity and the formation of various substituted products.
Comparison with Similar Compounds
- 1,2-Dibromobenzene
- 1,3-Dibromobenzene
- 1,4-Dibromobenzene
- 2,3-Difluorobenzene
Comparison: 1,4-Dibromo-2,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. Compared to other dibromobenzenes, the additional fluorine atoms enhance its reactivity and make it a valuable intermediate in the synthesis of fluorinated compounds .
Biological Activity
1,4-Dibromo-2,3-difluorobenzene (DBDFB) is an aromatic compound with the molecular formula CHBrF and a molecular weight of 271.88 g/mol. This compound has garnered attention due to its potential applications in various fields, including materials science and medicinal chemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in practical applications.
- CAS Number : 156682-52-9
- Molecular Weight : 271.88 g/mol
- Structure : The compound features two bromine and two fluorine substituents on a benzene ring, which influences its reactivity and interaction with biological systems.
Synthesis
DBDFB can be synthesized through various methods, including:
- Bromination of Difluorobenzene : A common method involves treating 2,3-difluorobenzene with bromine in a tetrahydrofuran solvent at controlled temperatures .
- Suzuki Coupling Reactions : This method utilizes aryl boronic acids to produce fluorinated terphenyl compounds, showcasing the versatility of DBDFB in synthetic organic chemistry .
Pharmacological Potential
DBDFB's interaction with various biological targets has been explored:
- Cytochrome P450 Inhibition : DBDFB has been identified as a potential inhibitor of CYP1A2, which plays a significant role in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs .
Ecotoxicology
The ecological impact of DBDFB has been assessed through various endpoints:
Endpoint | Result | Source |
---|---|---|
Aquatic Toxicity | Not Available | |
Bioaccumulation Potential | Not Available | |
Persistence in Environment | No Data Available |
Case Studies
- Fluorinated Materials Research : In a study investigating the properties of fluorinated materials, DBDFB was incorporated into frameworks to evaluate its dielectric properties and gas adsorption capabilities. The findings suggested that DBDFB-containing materials could exhibit enhanced performance in electronic applications .
- Optoelectronic Applications : Research into the optoelectronic properties of compounds similar to DBDFB revealed that structural modifications could lead to significant improvements in their third-order nonlinear optical responses, indicating potential applications in photonics .
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 1,4-Dibromo-2,3-difluorobenzene relevant to its use in organic synthesis?
this compound (CAS 156682-52-9) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂F₂ and a molecular weight of 271.9 g/mol. Key properties include:
Its bromine and fluorine substituents enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. The compound’s low solubility in polar solvents necessitates optimization of reaction media (e.g., DMF or THF) for synthetic applications .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2, Eye Irritant 2A) .
- Engineering Controls: Use fume hoods or closed systems to minimize inhalation exposure .
- Storage: Store in sealed containers at 2–8°C, away from oxidizers and light .
- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
First-aid measures include rinsing eyes with water for 15 minutes and washing contaminated skin with soap .
Q. What synthetic routes are commonly used to prepare this compound?
A typical method involves direct bromination of 1,2-difluorobenzene using Br₂ in the presence of a Lewis acid (e.g., FeBr₃). For example:
- Step 1: Bromination at positions 1 and 4 under controlled temperature (40–60°C) to avoid over-substitution.
- Step 2: Purification via column chromatography (hexane:ethyl acetate) yields >95% purity .
Critical parameters include stoichiometric control of Br₂ and reaction time to minimize byproducts like 1,2,4-tribromo derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or mass spectrometry data often arise from regioisomeric impurities or solvent artifacts . Strategies include:
- 2D NMR (COSY, NOESY): To confirm substitution patterns and detect coupling between protons .
- X-ray Crystallography: For unambiguous structural confirmation of crystalline derivatives .
- High-Resolution Mass Spectrometry (HRMS): To distinguish between isobaric species with similar m/z ratios .
For non-crystalline compounds, computational tools (e.g., DFT simulations) predict NMR chemical shifts, aiding structural assignment .
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
The electron-withdrawing fluorine atoms direct cross-coupling (e.g., Suzuki, Ullmann) to the bromine at position 1 or 4. To enhance selectivity:
- Catalyst Choice: Pd(PPh₃)₄ preferentially activates the less sterically hindered bromine (position 1) in THF at 80°C .
- Solvent Effects: Polar aprotic solvents (DMF) stabilize transition states for selective coupling .
- Temperature Control: Lower temperatures (0–25°C) reduce side reactions in Stille couplings .
Post-reaction analysis via GC-MS or HPLC ensures product purity and quantifies regioselectivity .
Q. How does this compound function as a precursor in polymer synthesis?
In polycondensation reactions , the compound serves as a monomer for synthesizing fluorinated poly(p-phenylene)s:
- Example: Nickel-catalyzed polymerization with di-Grignard reagents yields polymers with high thermal stability (decomposition >300°C) and gas-separation properties .
- Application: Membranes derived from these polymers show selective permeability to CO₂ over CH₄, relevant for industrial gas separation .
Reaction conditions (e.g., catalyst loading, solvent purity) critically influence polymer molecular weight and dispersity .
Q. What computational tools predict the environmental persistence of this compound?
Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation half-lives (>60 days) due to halogen substituents . Key parameters:
- LogP (3.76): Indicates moderate bioaccumulation potential .
- Atmospheric OH Rate Constant: Predicts slow degradation via hydroxyl radicals .
Experimental validation involves HPLC analysis of degradation products in simulated sunlight or microbial cultures .
Properties
IUPAC Name |
1,4-dibromo-2,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXGEFSBDPGCEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594083 | |
Record name | 1,4-Dibromo-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156682-52-9 | |
Record name | 1,4-Dibromo-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dibromo-2,3-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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